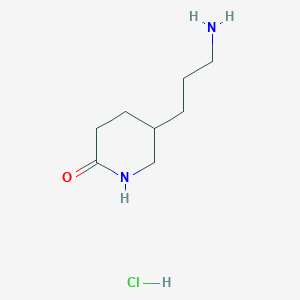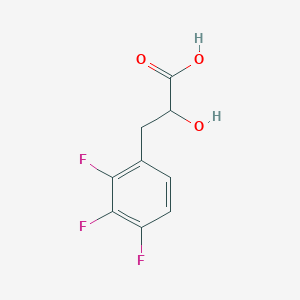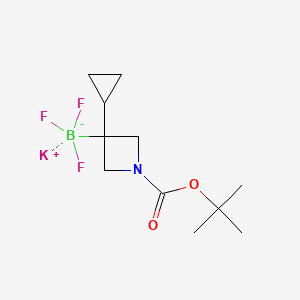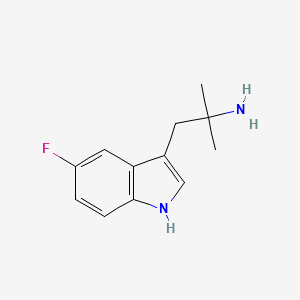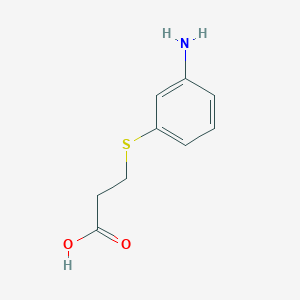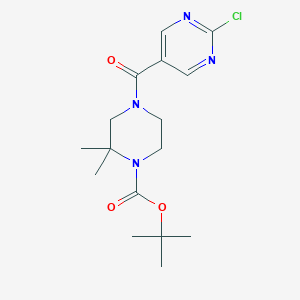
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a piperazine ring, and various functional groups that contribute to its unique chemical properties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-formylpyrimidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Protection of Functional Groups: Functional groups such as the carboxylate and tert-butyl groups are introduced to protect reactive sites during the synthesis.
Final Coupling Reaction: The final step involves coupling the protected intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of azido-pyrimidine derivatives.
科学研究应用
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is unique due to the presence of the dimethylpiperazine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C16H23ClN4O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN4O3/c1-15(2,3)24-14(23)21-7-6-20(10-16(21,4)5)12(22)11-8-18-13(17)19-9-11/h8-9H,6-7,10H2,1-5H3 |
InChI 键 |
YSBSXHGWLRVHSI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CN=C(N=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
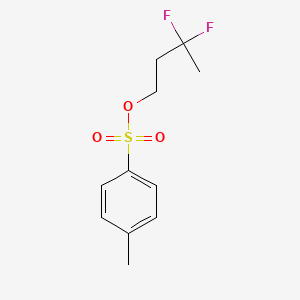
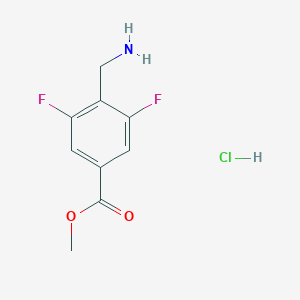
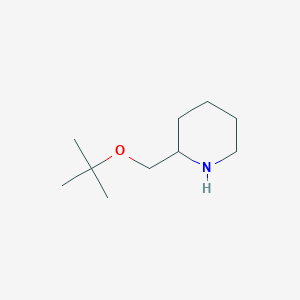

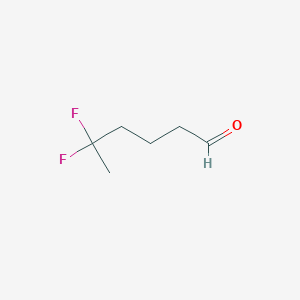
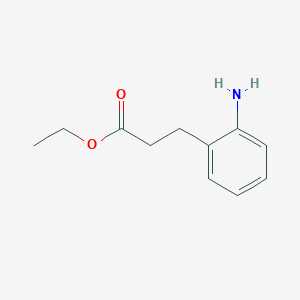
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
